Ethyl 3-methyl-3-(2-(2,6,6-trimethylcyclohex-2-en-1-yl)vinyl)oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-methyl-3-(2-(2,6,6-trimethylcyclohex-2-en-1-yl)vinyl)oxirane-2-carboxylate is a complex organic compound with a unique structure that includes an oxirane ring and a cyclohexene moiety
Preparation Methods
The synthesis of Ethyl 3-methyl-3-(2-(2,6,6-trimethylcyclohex-2-en-1-yl)vinyl)oxirane-2-carboxylate typically involves multiple steps. One common method includes the reaction of 2,6,6-trimethylcyclohex-2-en-1-yl)vinyl with ethyl 3-methyl-3-oxirane-2-carboxylate under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Ethyl 3-methyl-3-(2-(2,6,6-trimethylcyclohex-2-en-1-yl)vinyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Ethyl 3-methyl-3-(2-(2,6,6-trimethylcyclohex-2-en-1-yl)vinyl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-3-(2-(2,6,6-trimethylcyclohex-2-en-1-yl)vinyl)oxirane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity or receptor function. This interaction can affect various biochemical pathways, making the compound valuable for studying molecular mechanisms .
Comparison with Similar Compounds
Ethyl 3-methyl-3-(2-(2,6,6-trimethylcyclohex-2-en-1-yl)vinyl)oxirane-2-carboxylate can be compared with similar compounds such as:
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: This compound shares a similar cyclohexene moiety but differs in its functional groups and overall reactivity.
3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl): Another related compound with a similar core structure but distinct chemical properties and applications.
This compound stands out due to its unique combination of an oxirane ring and a cyclohexene moiety, which imparts distinctive reactivity and potential for diverse applications.
Properties
CAS No. |
93805-68-6 |
---|---|
Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
ethyl 3-methyl-3-[(E)-2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C17H26O3/c1-6-19-15(18)14-17(5,20-14)11-9-13-12(2)8-7-10-16(13,3)4/h8-9,11,13-14H,6-7,10H2,1-5H3/b11-9+ |
InChI Key |
BSKRNVMSMUYCJR-PKNBQFBNSA-N |
Isomeric SMILES |
CCOC(=O)C1C(O1)(C)/C=C/C2C(=CCCC2(C)C)C |
Canonical SMILES |
CCOC(=O)C1C(O1)(C)C=CC2C(=CCCC2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.